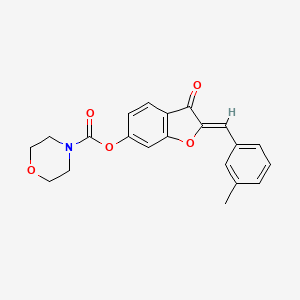![molecular formula C17H27N3O B2758326 2-methyl-N-{2-[methyl(propan-2-yl)amino]ethyl}-1,2,3,4-tetrahydroquinoline-4-carboxamide CAS No. 1355789-17-1](/img/structure/B2758326.png)
2-methyl-N-{2-[methyl(propan-2-yl)amino]ethyl}-1,2,3,4-tetrahydroquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-{2-[methyl(propan-2-yl)amino]ethyl}-1,2,3,4-tetrahydroquinoline-4-carboxamide is a compound of interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrahydroquinoline core, which is known for its presence in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 2-methyl-N-{2-[methyl(propan-2-yl)amino]ethyl}-1,2,3,4-tetrahydroquinoline-4-carboxamide typically involves multi-step reactions starting with the formation of the tetrahydroquinoline core. A typical route might include the following steps:
Formation of the tetrahydroquinoline core from a suitable precursor, such as 2-methyl-1,2,3,4-tetrahydroquinoline.
Introduction of the carboxamide group at the 4-position using reagents like carboxylic acids or their derivatives.
The final step involves the N-alkylation with 2-[methyl(propan-2-yl)amino]ethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: : For industrial-scale production, optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial. Catalysts and continuous flow chemistry might also be employed to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: : This compound undergoes several types of chemical reactions, including:
Oxidation: The tetrahydroquinoline core can be oxidized to produce quinoline derivatives.
Reduction: Reduction of the carboxamide group can yield primary amines.
Substitution: The nitrogen atoms in the structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. Substitution reactions might employ halogenated compounds and bases.
Major Products Formed: : Depending on the reaction type, major products could include oxidized quinoline derivatives, reduced primary amines, and various substituted analogs.
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, this compound serves as a building block for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. Biology : Biological studies might explore its interactions with various enzymes or receptors. Medicine : Its potential medicinal applications could include acting as a ligand for targeting specific biological pathways. Industry : In industry, it might be used in the development of specialty chemicals or materials.
Mecanismo De Acción
Mechanism: : The mechanism by which 2-methyl-N-{2-[methyl(propan-2-yl)amino]ethyl}-1,2,3,4-tetrahydroquinoline-4-carboxamide exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. Molecular Targets and Pathways : Potential molecular targets could include neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Comparison: : Compared to similar compounds like quinoline derivatives, 2-methyl-N-{2-[methyl(propan-2-yl)amino]ethyl}-1,2,3,4-tetrahydroquinoline-4-carboxamide might exhibit unique properties such as enhanced biological activity or stability. List of Similar Compounds : Other similar compounds include quinoline, isoquinoline, and various tetrahydroquinoline derivatives.
Enjoy exploring this fascinating compound! What intrigues you most about it?
Propiedades
IUPAC Name |
2-methyl-N-[2-[methyl(propan-2-yl)amino]ethyl]-1,2,3,4-tetrahydroquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-12(2)20(4)10-9-18-17(21)15-11-13(3)19-16-8-6-5-7-14(15)16/h5-8,12-13,15,19H,9-11H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHWCPIBKLKHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)C(=O)NCCN(C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-methoxy-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2758243.png)


![3-[(2-carboxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2758250.png)


![N-[(furan-2-yl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]butanamide](/img/structure/B2758254.png)




![N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2758263.png)
![2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/new.no-structure.jpg)

